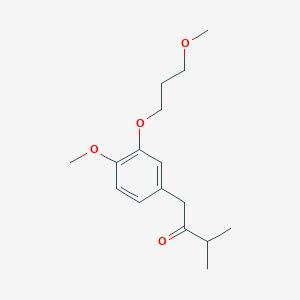

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one

Description

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one is a substituted aromatic ketone featuring a phenyl ring with two distinct substituents: a methoxy group at the 4-position and a 3-methoxypropoxy group at the 3-position. The ketone moiety is located at the second carbon of a 3-methylbutane chain. This compound’s structure suggests moderate lipophilicity due to the ether linkages and methyl branching, making it relevant for applications in medicinal chemistry and materials science. However, its exact biological or industrial roles remain understudied in the provided evidence.

Properties

Molecular Formula |

C16H24O4 |

|---|---|

Molecular Weight |

280.36 g/mol |

IUPAC Name |

1-[4-methoxy-3-(3-methoxypropoxy)phenyl]-3-methylbutan-2-one |

InChI |

InChI=1S/C16H24O4/c1-12(2)14(17)10-13-6-7-15(19-4)16(11-13)20-9-5-8-18-3/h6-7,11-12H,5,8-10H2,1-4H3 |

InChI Key |

GHJNETCPUNPHDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)CC1=CC(=C(C=C1)OC)OCCCOC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one involves several steps. One common method includes the reaction of 4-bromo-1-methoxy-2-(3-methoxypropoxy)benzene with 3-methylbutan-2-one in the presence of palladium catalysts such as Pd2(dba)3 and Xantphos, along with t-BuONa in THF solvent at 70°C overnight . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

Substitution: The methoxy and propoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents like THF, methanol, and dichloromethane, along with catalysts and specific temperature and pressure conditions.

Scientific Research Applications

1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, altering their activity and leading to changes in cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in metabolic and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis highlights key structural analogs and their comparative properties, supported by experimental data and theoretical insights from the provided evidence.

Substituent Variations on the Phenyl Ring

1-(4-Methoxyphenyl)-3-methylbutan-2-one (CAS 61173-96-4)

- Structure : Lacks the 3-methoxypropoxy group present in the target compound.

- Molecular Weight : 192.25 g/mol (C₁₂H₁₆O₂) .

- Key Differences: Simpler substitution pattern reduces steric hindrance and lipophilicity. Higher solubility in polar solvents (e.g., DMSO, ethanol) compared to the target compound due to the absence of the bulky methoxypropoxy group .

3-Methoxy-4-(2-propyne-1-yloxy)-phenyl-2-butanone (Compound 6)

- Structure : Features a propargyloxy group instead of methoxypropoxy at the 3-position .

- Synthesis : Prepared via nucleophilic substitution between propargyl bromide and zingerone, yielding quantitative conversion (confirmed by NMR and IR δ4.7, δ2.4; alkyne stretch at 2,125 cm⁻¹) .

- Key Differences :

- The propargyl group introduces reactivity for click chemistry applications, unlike the inert methoxypropoxy group.

- Alkyne functionality may enhance metabolic instability compared to ethers.

1-(4-Hydroxy-3-methylphenyl)-3-methylbutan-1-one

- Structure : Replaces methoxy groups with hydroxyl and methyl substituents .

- Molecular Weight : 192.26 g/mol (C₁₂H₁₆O₂) .

- Key Differences: Hydroxyl group increases polarity and hydrogen-bonding capacity, improving water solubility. Potential for oxidative degradation due to the phenol moiety, unlike the stable methoxy groups in the target compound.

Functional Group and Pharmacophore Comparisons

Aliskiren (CAS 173334-57-1)

- Structure : Shares the 4-methoxy-3-(3-methoxypropoxy)benzyl group with the target compound but incorporates a peptide-like backbone .

- Key Differences: Aliskiren’s renin-inhibiting activity is attributed to its hybrid structure, combining the phenyl ether motif with amino acid residues. The target compound’s ketone group likely precludes similar enzymatic interactions . Molecular weight (551.76 g/mol) is significantly higher due to the peptide component, impacting bioavailability.

1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)-3-phenylpropan-1-one

- Structure: Contains multiple hydroxyl groups and a phenylpropanone backbone .

- Increased polarity may limit membrane permeability in biological systems.

Physical and Chemical Properties

*Calculated based on substituents (C₁₃H₂₀O₄).

Biological Activity

The compound 1-(4-Methoxy-3-(3-methoxypropoxy)phenyl)-3-methylbutan-2-one , identified by its CAS number 1802412-93-6, is a synthetic organic molecule with potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Molecular Formula : CHO

- Molecular Weight : 280.36 g/mol

- Structural Characteristics : The compound features a methoxy-substituted phenyl ring and a branched butanone structure, which may influence its interaction with biological targets.

Antiplatelet Activity

The structure of this compound suggests potential antiplatelet effects, similar to other phenolic compounds that inhibit platelet aggregation.

- Research Findings : Compounds with similar structures have shown to inhibit cyclooxygenase (COX) enzymes and arachidonic acid-induced platelet aggregation. This suggests that this compound could exhibit comparable activities.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on related compounds that can provide insights into the potential biological activities of this compound:

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for predicting the biological activity of new compounds. The presence of methoxy groups in the structure may enhance lipophilicity and bioavailability, potentially leading to increased efficacy in biological systems.

Key Structural Features Influencing Activity

- Methoxy Substituents : Increase electron density on the aromatic ring, enhancing radical scavenging.

- Aliphatic Chain : The branched structure may influence the binding affinity to biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.